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This guide provides a comprehensive overview of the 1 PAM (Point Accepted Mutation)

evolutionary distance, a foundational concept in bioinformatics and molecular evolution. It is

intended for researchers, scientists, and professionals in drug development who utilize

sequence alignment and phylogenetic analysis.

Core Concept: Defining 1 PAM Evolutionary
Distance
The concept of Point Accepted Mutation (PAM) was pioneered by Margaret Dayhoff in the

1970s to quantify the evolutionary distance between protein sequences.[1][2] A "Point Accepted

Mutation" refers to the replacement of a single amino acid in a protein sequence that has been

accepted by natural selection, meaning the mutation did not fatally disrupt the protein's

function.[3] This definition excludes silent mutations or those rejected by natural selection.[3]

1 PAM evolutionary distance is defined as the amount of evolution that results in an average of

one accepted point mutation per 100 amino acids.[4][5][6] It is crucial to note that this

corresponds to approximately 99% sequence identity, as only 1% of the amino acid positions

have undergone a change.[4][7] This unit of evolutionary divergence serves as the basis for the

entire PAM matrix model.[1]

The PAM model is built upon a Markov chain model, which assumes that the probability of an

amino acid changing to another is independent of its previous states and its position within the

sequence.[3][8][9]
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The PAM1 Matrix: Quantifying Short-Term Evolution
The PAM1 matrix is a 20x20 substitution matrix where each entry represents the probability of

an amino acid (column) being replaced by another amino acid (row) over an evolutionary

distance of 1 PAM.[3] It is derived from the analysis of closely related protein sequences that

exhibit at least 85% identity.[3][10] This high degree of similarity ensures that the observed

differences are likely the result of a single mutation event at a given position.[3]

The values in the PAM1 matrix are calculated based on the observed frequencies of amino

acid substitutions in these alignments, as well as the overall frequency and relative mutability of

each amino acid.

The construction of the PAM1 matrix relies on empirical data from 71 protein families. The

frequency of each amino acid and its relative mutability (the likelihood of it undergoing a

mutation) are key parameters.
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Amino Acid (AA) Three-Letter Code Frequency (%) Relative Mutability

Alanine Ala 8.7 100

Arginine Arg 4.1 65

Asparagine Asn 4.4 134

Aspartic acid Asp 5.3 106

Cysteine Cys 2.5 20

Glutamine Gln 3.4 93

Glutamic acid Glu 5.4 102

Glycine Gly 8.9 49

Histidine His 2.1 66

Isoleucine Ile 4.6 96

Leucine Leu 8.5 40

Lysine Lys 8.1 56

Methionine Met 1.8 94

Phenylalanine Phe 3.4 41

Proline Pro 5.1 56

Serine Ser 7.1 120

Threonine Thr 6.2 97

Tryptophan Trp 1.0 18

Tyrosine Tyr 3.3 41

Valine Val 6.5 74

Data derived from

Dayhoff's original

analysis.
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Computational Protocol: Derivation of the PAM1
Matrix
The PAM1 matrix is not derived from a single wet-lab experiment but from a multi-step

computational analysis of existing protein sequence data. The protocol, as established by

Margaret Dayhoff, is as follows:

Data Collection: Gather a dataset of closely related protein sequences. Dayhoff's original

work used 71 families of proteins with at least 85% sequence identity.[3][10]

Phylogenetic Reconstruction: For each protein family, construct a phylogenetic tree that

depicts the most likely evolutionary relationships between the sequences. This is often done

using parsimony methods, which aim to find the tree that requires the fewest mutational

events.[8][11]

Infer Ancestral Sequences: Based on the phylogenetic tree, infer the amino acid sequences

of the ancestral proteins at the internal nodes of the tree.[11]

Tally Mutations: Compare the connected parent-child sequences along the branches of the

tree to count the number of accepted point mutations. For each pair of amino acids (e.g.,

Alanine to Serine), count how many times one has replaced the other.

Calculate Mutation Frequencies: For each amino acid i, calculate the frequency of its

mutation to every other amino acid j. This results in a mutation count matrix.

Determine Relative Mutabilities: Calculate the relative mutability for each amino acid. This is

a measure of how likely an amino acid is to mutate, normalized relative to a standard

(Alanine was set to 100).[11]

Construct the Mutation Probability Matrix (PAM1): Convert the mutation count matrix into a

probability matrix. The value M(i, j) in the matrix represents the probability that amino acid i

will be replaced by amino acid j over an evolutionary interval of 1 PAM. The diagonal

elements M(i, i) represent the probability that amino acid i will not change.
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Workflow for the derivation of the PAM1 matrix.
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Extrapolation to Higher PAM Matrices
While the PAM1 matrix is ideal for comparing very similar sequences, comparing more distantly

related proteins requires matrices that account for a greater evolutionary distance. Higher-order

PAM matrices (e.g., PAM40, PAM120, PAM250) are not derived from new datasets but are

extrapolated from the PAM1 matrix.[7]

This extrapolation is based on the assumption that the evolutionary process follows a Markov

chain model.[12] To calculate a PAMn matrix, the PAM1 matrix is multiplied by itself n times.[1]

[7]

PAMn = (PAM1)n

A PAM250 matrix, for instance, represents an evolutionary distance where there have been 250

accepted mutations per 100 residues.[7] Due to multiple mutations occurring at the same site,

a PAM250 distance corresponds to approximately 20% sequence identity, not 0%.[7]

Markovian Extrapolation

PAM1 Matrix
(1% divergence) x PAM1 PAM2 Matrix

(2% divergence) x ... (n-1) times PAMn Matrix
(n% divergence)

Represents the probability of change
over a longer evolutionary time, 

accounting for multiple substitutions.

Click to download full resolution via product page

Extrapolation from PAM1 to higher PAM matrices.

Applications in Research and Drug Development
PAM matrices are fundamental tools in bioinformatics with direct and indirect applications in

drug development:

Homology Detection: They are used as scoring matrices in sequence alignment algorithms

like BLAST to identify homologous proteins.[3] Identifying a homolog in a model organism for

a newly discovered human protein can provide initial hypotheses about its function and

potential as a drug target.
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Phylogenetic Analysis: By providing a model of molecular evolution, PAM matrices help in

constructing phylogenetic trees, which can trace the evolutionary history of protein families.

[3] This is valuable in understanding the divergence of viral proteins or the evolution of drug

resistance.

Predicting Functional Conservation: The substitution scores in PAM matrices reflect the

physicochemical similarities between amino acids.[3] High scores for a substitution suggest

that the change is less likely to disrupt protein structure and function. This information can be

used to predict which residues in a protein are critical for its function and which are more

tolerant to mutation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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